N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a unique structure combining an indole moiety with a bicyclic azabicyclo group and a methoxyphenoxy aceto hydrazide
Preparation Methods
The synthesis of N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multi-step organic synthesis
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: The carbonyl groups present in the structure can be reduced to alcohols using reducing agents like sodium borohydride.
Scientific Research Applications
N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural features make it a candidate for developing new materials with specific electronic or photonic properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities[][3].
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole moiety can engage in π-π interactions with aromatic residues in proteins, while the hydrazide linkage may form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE include:
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin, which also feature the indole moiety.
Azabicyclo Compounds: Compounds such as tropane alkaloids that contain the azabicyclo structure.
Properties
Molecular Formula |
C28H33BrN4O4 |
---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C28H33BrN4O4/c1-27(2)12-19-13-28(3,15-27)16-32(19)17-33-21-10-9-18(29)11-20(21)25(26(33)35)31-30-24(34)14-37-23-8-6-5-7-22(23)36-4/h5-11,19,35H,12-17H2,1-4H3 |
InChI Key |
ZWRBESMUEVSPBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)COC5=CC=CC=C5OC)C)C |
Origin of Product |
United States |
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